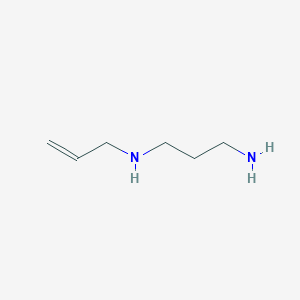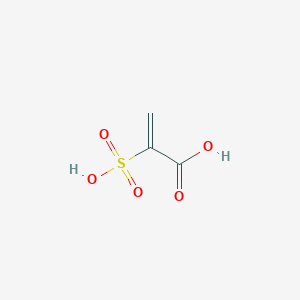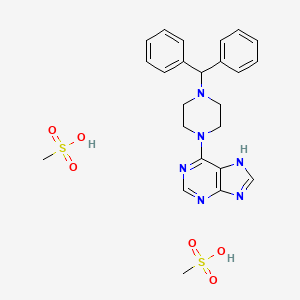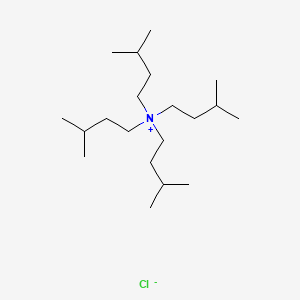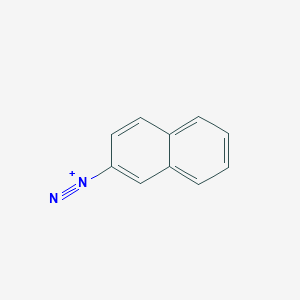
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a dimethylamino group, a trimethoxyphenyl group, and an oxazolidinone ring. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxazolidinone intermediate with a trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the dimethylamino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Typical reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biology: The compound can be used as a probe or reagent in biochemical studies to investigate cellular processes and molecular interactions.
Industry: It may find applications in the synthesis of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to form specific interactions with these targets, influencing their activity and function.
類似化合物との比較
Similar Compounds
5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone: The non-hydrochloride form of the compound.
3-(3,4,5-Trimethoxyphenyl)-2-oxazolidinone: Lacks the dimethylamino group.
5-((Dimethylamino)methyl)-2-oxazolidinone: Lacks the trimethoxyphenyl group.
Uniqueness
The presence of both the dimethylamino group and the trimethoxyphenyl group in 5-((Dimethylamino)methyl)-3-(3,4,5-trimethoxyphenyl)-2-oxazolidinone monohydrochloride contributes to its unique chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interactions with biological targets, making it distinct from similar compounds.
特性
CAS番号 |
27260-56-6 |
|---|---|
分子式 |
C15H23ClN2O5 |
分子量 |
346.80 g/mol |
IUPAC名 |
5-[(dimethylamino)methyl]-3-(3,4,5-trimethoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H22N2O5.ClH/c1-16(2)8-11-9-17(15(18)22-11)10-6-12(19-3)14(21-5)13(7-10)20-4;/h6-7,11H,8-9H2,1-5H3;1H |
InChIキー |
OVBKFLBUBQGOKE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC(=C(C(=C2)OC)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Methylphenyl)sulfonyl]-3,6-dihydro-2h-1,2-thiazine 1-oxide](/img/structure/B14686741.png)


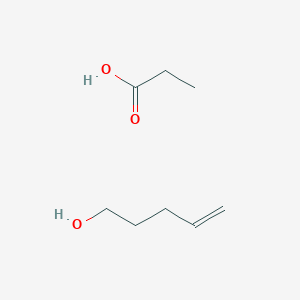
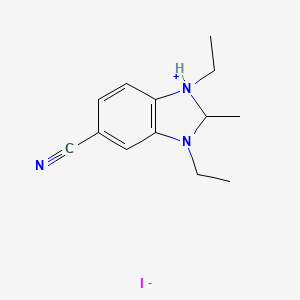
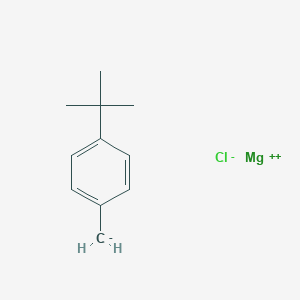
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
